Disperse orange 25

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photonic Applications:

- Optical switches and modulators: Disperse Orange 25's non-linear optical properties make it a candidate material for developing devices that control light signals. These devices could be crucial for building high-speed optical communication systems. Source: Sigma-Aldrich:

Material Science:

- Nanocomposites: Researchers have incorporated Disperse Orange 25 into molecular sieves to create nanocomposites with unique optical properties. These materials exhibit non-linearity and photosensitivity, making them potentially useful in various optoelectronic applications. Source: Sigma-Aldrich:

Dyeing and Staining:

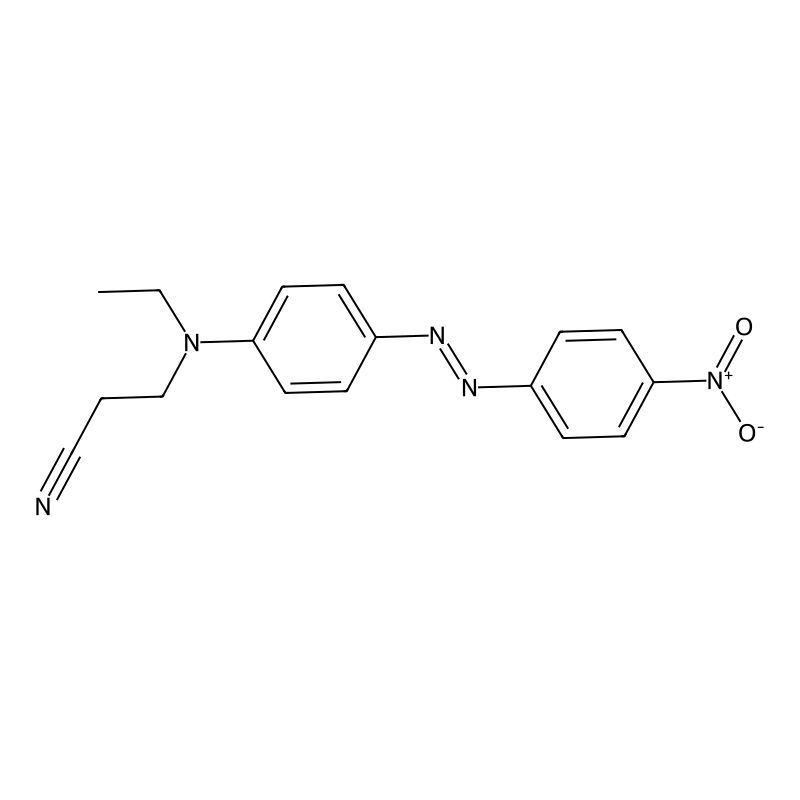

Disperse Orange 25, chemically known as 4-[N-(2-cyanoethyl)-N-ethylamino]-4'-nitroazo-benzene, is a synthetic dye primarily used in the textile industry for dyeing synthetic fibers such as polyester and nylon. It appears as a maroon powder with a molecular weight of 323.36 g/mol and has an absorbance peak at 235 nm, indicating its properties as a disperse dye, which is lipophilic and soluble in organic solvents rather than water .

The biological activity of Disperse Orange 25 has raised concerns due to its potential toxicity. It has been associated with skin sensitization and contact dermatitis, particularly when textiles dyed with this compound come into contact with human skin. Some azo dyes, including Disperse Orange 25, may also possess mutagenic properties, prompting regulatory scrutiny regarding their use in consumer products .

Disperse Orange 25 is synthesized through azo coupling reactions involving an amine and a nitro compound. The general process involves the following steps:

- Azo Coupling: An amine (such as N-ethyl-4-nitroaniline) is reacted with a diazonium salt derived from another aromatic amine.

- Nitration: The resulting azo compound can then be nitrated to introduce nitro groups at specific positions.

- Isolation: The final product is purified through crystallization or other separation techniques.

This synthetic route allows for the customization of dye properties by varying the substituents on the aromatic rings.

Research on Disperse Orange 25 has focused on its interactions with various materials and biological systems. For example:

- Adsorption Studies: It has been shown that modified biopolymers can effectively adsorb Disperse Orange 25 from aqueous solutions, indicating potential methods for wastewater treatment .

- Degradation Mechanisms: Studies using molecular dynamics simulations have elucidated the pathways through which Disperse Orange 25 degrades in supercritical water environments, highlighting its reactivity under different conditions .

Disperse Orange 25 shares structural similarities with other azo dyes but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Red 1 | Azo dye with a similar structure | More commonly used for cotton fabrics |

| Disperse Blue 1 | Azo dye with distinct chromophore | Higher solubility in water |

| Disperse Yellow 3 | Azo dye with a different color spectrum | Less toxic compared to some other disperse dyes |

| Disperse Black 9 | Complex azo structure | Used for darker shades and higher stability |

Disperse Orange 25's unique combination of color properties, solubility characteristics, and biological activity makes it significant within this group of compounds.

Diazotization-Coupling Reaction Mechanism

The synthesis of Disperse Orange 25 follows the classical two-stage diazotization-coupling reaction sequence that is fundamental to azo dye chemistry [7]. The compound is produced through the diazotization of 4-nitroaniline followed by coupling with N-ethyl-N-cyanoethylaniline [1] [4] [6].

The diazotization mechanism begins with the formation of nitrous acid from sodium nitrite and hydrochloric acid under acidic conditions [12]. The process involves the treatment of 4-nitroaniline with sodium nitrite in the presence of hydrochloric acid at low temperatures, typically maintained below 5 degrees Celsius to ensure stability of the diazonium intermediate [29]. The mechanism proceeds through several key steps: initial protonation of the nitrite ion by hydrochloric acid, followed by formation of the nitrosonium ion, which subsequently attacks the amino group of 4-nitroaniline [12].

The diazonium salt formation requires precise stoichiometric control, with optimal conditions utilizing 1.8 equivalents of hydrochloric acid and 1.3 equivalents of sodium nitrite relative to the aniline substrate [29]. The reaction temperature is critical, as temperatures above 25 degrees Celsius lead to significant decomposition of the diazonium species, while temperatures below 10 degrees Celsius ensure acceptable processing stability over short hold times [29].

The coupling stage involves the electrophilic aromatic substitution of the diazonium salt with N-ethyl-N-cyanoethylaniline . The diazonium cation acts as an electrophile, attacking the electron-rich aromatic system of the coupling agent [7] [22]. This reaction typically occurs under mildly acidic to neutral conditions, with optimal coupling achieved at pH values between 5.5 and 6.0 [21]. The coupling reaction is highly dependent on pH, as highly alkaline conditions lead to diazonium salt decomposition, while excessively acidic conditions inhibit the electrophilic substitution [21] [25].

Optimization of Coupling Agents and Catalytic Systems

The selection and optimization of coupling agents represents a critical aspect of Disperse Orange 25 synthesis. N-ethyl-N-cyanoethylaniline serves as the primary coupling component, providing the electron-rich aromatic system necessary for successful azo bond formation [1] [27]. This coupling agent offers several advantages including enhanced reactivity due to the electron-donating ethyl substituent and improved solubility characteristics from the cyanoethyl group [27] .

Recent research has explored advanced catalytic systems for azo coupling reactions, with particular emphasis on mixed metal oxide catalysts. Studies have demonstrated that copper-cobalt oxide systems exhibit superior catalytic activity compared to individual metal oxides [10] [13]. The CuCo₂O₄ catalytic system shows remarkable efficiency in direct oxidative azo coupling reactions, achieving yields of 85-95% under optimized conditions [10]. The catalyst operates through a cooperative mechanism where copper sites facilitate oxygen activation while cobalt sites interact with the aniline substrates [13].

Reaction parameter optimization studies have established that temperature control within the range of 0-50 degrees Celsius has minimal impact on conversion rates, with only slight improvements observed at elevated temperatures [21]. However, flow rate optimization demonstrates that residence times significantly affect product quality, with shorter residence times of 2 seconds yielding incomplete conversions of 68%, while extended reaction times in continuous stirred-tank reactors improve yields to 78% [24].

The pH optimization for coupling reactions varies depending on the specific coupling agent employed. For hydroxylated coupling agents, slightly alkaline conditions at pH 8.55 provide excellent conversions, while aminated coupling agents perform optimally at pH 5.71 [21]. These findings indicate that the electronic nature of the coupling component directly influences the optimal reaction conditions.

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-25°C | Minimal impact (82-95%) |

| pH | 5.5-6.0 | Critical (68-95%) |

| Residence Time | 2-30 minutes | Significant (68-98%) |

| Catalyst Loading | 20 mol% | Optimal efficiency |

Industrial Scale Manufacturing Processes

Industrial production of Disperse Orange 25 employs large-scale batch processes with careful monitoring of reaction conditions to optimize yield and minimize impurities . The manufacturing process involves three primary feed solutions: an aniline hydrochloride solution at 1.21 molar concentration, a sodium nitrite solution at 1.5 molar concentration, and the coupling agent dissolved in aqueous alkaline solution at 0.35 molar concentration [24].

The industrial process utilizes specialized equipment including jacketed tubular reactors for the diazotization step and bubble column reactors for the coupling reaction [24]. Temperature control systems maintain reaction temperatures below 5 degrees Celsius using ice-water cooling and jacketed heat exchangers [20]. The diazotization reaction typically requires a residence time of 2 minutes, while the coupling reaction is completed within 2.5 minutes under continuous operation [24].

Scale-up studies comparing laboratory, pilot, and production scales reveal significant challenges in maintaining product quality at larger scales [24]. Batch processes show decreased color strength and shade consistency when scaled from 1 liter laboratory scale to 40 cubic meter production scale, primarily due to mixing quality deterioration [24]. The production output for conventional batch operations reaches approximately 80 kilograms per batch per hour, significantly higher than continuous flow alternatives which typically achieve 1 kilogram per hour [24].

Continuous flow manufacturing represents an emerging alternative to traditional batch processes, offering advantages in heat and mass transfer, reproducibility, and safety profile [24]. Flow systems utilize peristaltic pumps for precise reagent addition and incorporate sintered disk spargers for improved mixing in bubble column reactors [24]. The continuous approach eliminates the need for isolating unstable diazonium intermediates, reducing safety risks associated with large-scale diazonium handling [24].

Industrial cooling requirements are substantial, with batch processes requiring approximately 20,366 kilograms of ice for cooling a 5 tons per day production facility [20]. The heat duty calculations indicate that significant energy is required for temperature control during the exothermic diazotization reaction, with heat of reaction values ranging from 65-150 kilojoules per mole [20].

Purification Techniques and Quality Control Measures

The purification of Disperse Orange 25 involves multiple stages to achieve the required purity specifications for commercial applications [17]. The initial product isolation utilizes continuous vacuum filtration to separate the azo dye precipitate from the reaction mixture [24]. The crude product undergoes washing procedures with water at 95 degrees Celsius, followed by alkaline treatment with sodium carbonate to remove residual acidic impurities [30].

Recrystallization techniques employ controlled temperature protocols, with initial heating to 95 degrees Celsius followed by gradual cooling to 70 degrees Celsius to optimize crystal formation and purity [30]. Salt addition at concentrations of 10 parts by weight per 100 parts of volume facilitates product precipitation and recovery [30]. The final drying process removes residual moisture to achieve moisture content specifications below 0.5% [11].

Quality control analysis employs multiple analytical techniques to ensure product consistency and specifications [16] [17]. Spectroscopic methods include ultraviolet-visible spectroscopy for strength and shade assessment, with the compound exhibiting maximum absorbance at 457 nanometers [1]. High-performance liquid chromatography provides quantitative analysis of the main coloring component and identification of impurities [17].

Chromatographic techniques serve dual purposes of product purification and quality assessment [17]. Thin layer chromatography enables rapid identification and differentiation of the dye components, while gas chromatography provides detailed analysis of volatile impurities [17]. Column chromatography using silica gel with ethyl acetate and petroleum ether as eluting solvents achieves final purification for high-purity applications [10].

| Quality Parameter | Specification | Test Method |

|---|---|---|

| Purity | ≥98% | HPLC Analysis |

| Moisture Content | ≤0.5% | Gravimetric Analysis |

| pH (10% solution) | 6-8 | pH Measurement |

| Color Strength | ±2.5% tolerance | Spectrophotometric |

| Shade Deviation | <1.0 ΔE | CIE Lab System |

Instrumental measurement systems utilize computer color matching technology with sophisticated spectrophotometers for electronic color monitoring [17]. The acceptable tolerance norms maintain color strength variance within plus or minus 2.5 percent and shade deviation less than 1.0 delta E units using the CIE Lab measurement system [17]. Visual assessment remains an important control parameter where the shade and strength are compared under different light sources against established standards [17].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 238 of 280 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 42 of 280 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

12223-19-7

12223-22-2